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Compound of Interest

Compound Name: Benzyl phenyl sulfoxide

Cat. No.: B177147

This guide provides a comprehensive analysis of the key spectroscopic data for benzyl phenyl
sulfoxide (C13H120S), a molecule of significant interest in organic synthesis and drug
development.[1] Intended for researchers, scientists, and professionals in the field, this
document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide delves
into the experimental rationale and interpretive nuances that are critical for accurate structural
elucidation and characterization.

Molecular Structure and Spectroscopic Overview

Benzyl phenyl sulfoxide is a chiral sulfoxide that features a phenyl group and a benzyl group
attached to a sulfinyl sulfur atom. This structure gives rise to a unique spectroscopic fingerprint
that is invaluable for its identification and for monitoring its transformations in chemical
reactions.

Molecular Formula: C13H1205[1]
Molecular Weight: 216.30 g/mol [1]
Structure:

This guide will systematically explore the *H NMR, 3C NMR, FT-IR, and Mass Spectrometry
data of this compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic
molecules, providing detailed information about the chemical environment of hydrogen and
carbon atoms. For benzyl phenyl sulfoxide, both *H and 13C NMR are essential for confirming
its structure.

'H NMR Spectroscopy

The *H NMR spectrum of benzyl phenyl sulfoxide is characterized by distinct signals
corresponding to the aromatic protons of the phenyl and benzyl groups, and the diastereotopic
methylene protons of the benzyl group.

Table 1: *H NMR Spectroscopic Data of Benzyl Phenyl Sulfoxide

Chemical Shift (8)

Multiplicity Integration Assignment

(ppm)
7.46-7.37 multiplet 5H Phenyl-H
7.29-7.23 multiplet 3H Benzyl-H (meta, para)
6.98 multiplet 2H Benzyl-H (ortho)

CH:z (diastereotopic
4.12 doublet (J =12.5 Hz) 1H Ha)

CH:z (diastereotopic
4.00 doublet (J = 12.5 Hz) 1H

He)

Data obtained in CDCIsz at 500 MHz.
Expertise & Experience: Interpreting the *H NMR Spectrum

The most telling feature of the H NMR spectrum of benzyl phenyl sulfoxide is the
appearance of the benzylic methylene protons as two distinct doublets, a classic AB quartet.
This is a direct consequence of the chirality at the sulfur center, which renders the two
methylene protons diastereotopic. Even in an achiral solvent, these protons reside in different
chemical environments and thus have different chemical shifts. Their coupling to each other
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gives rise to the observed doublet of doublets (or AB quartet). The large geminal coupling
constant (J = 12.5 Hz) is characteristic of such systems.

The aromatic region of the spectrum displays a series of multiplets corresponding to the ten
aromatic protons. The signals for the phenyl group directly attached to the sulfoxide are
typically found slightly downfield compared to those of the benzyl group's phenyl ring due to the
electron-withdrawing nature of the sulfinyl group. The deshielding effect of the S=O bond
influences the chemical shifts of nearby protons.[2][3]

3C NMR Spectroscopy

The 3C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique
carbon atom in benzyl phenyl sulfoxide gives a distinct signal.

Table 2: 13C NMR Spectroscopic Data of Benzyl Phenyl Sulfoxide

Chemical Shift (8) (ppm) Assignment

142.63 Phenyl-C (quaternary, attached to S)
131.16 Phenyl-C (para)

130.33 Benzyl-C (quaternary)

129.06 Phenyl-C (ortho/meta)

128.83 Benzyl-C (ortho/meta)

128.42 Benzyl-C (para)

128.23 Benzyl-C (ortho/meta)

124.43 Phenyl-C (ortho/meta)

63.52 CHz (benzylic carbon)

Data obtained in CDCIs at 125 MHz.

Expertise & Experience: Interpreting the 13C NMR Spectrum
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The 13C NMR spectrum complements the *H NMR data in confirming the structure. The
downfield chemical shift of the benzylic carbon at 63.52 ppm is characteristic of a carbon atom
attached to a sulfur atom in a sulfoxide. The aromatic region shows a number of signals
between 124 and 143 ppm. The quaternary carbons, C-S and the ipso-carbon of the benzyl
group, are readily identifiable. The remaining aromatic signals can be assigned based on
established substituent effects and comparison with related structures.

Experimental Protocol for NMR Spectroscopy

A robust and reproducible protocol is essential for obtaining high-quality NMR data.
Step-by-Step Methodology:
e Sample Preparation:
o Weigh approximately 5-10 mg of benzyl phenyl sulfoxide into a clean, dry NMR tube.
o Add approximately 0.6 mL of deuterated chloroform (CDCIs) to the NMR tube.

o Cap the tube and gently agitate until the sample is fully dissolved. The use of a deuterated
solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[4]

e Instrument Setup:
o Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
o Place the sample into the NMR spectrometer.
o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve a homogeneous field, which is critical for obtaining
sharp, well-resolved peaks.

o Data Acquisition:

o For *H NMR, acquire the spectrum using a standard single-pulse experiment. Key
parameters include a 90° pulse angle and a sufficient relaxation delay (e.g., 1-2 seconds)
to allow for full relaxation of the protons.
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o For 3C NMR, a proton-decoupled experiment is typically used to simplify the spectrum to
singlets for each carbon.[5][6] A sufficient number of scans should be acquired to achieve
an adequate signal-to-noise ratio, given the low natural abundance of 13C.[5]

» Data Processing:

o Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the

frequency-domain spectrum.
o Phase the spectrum to ensure all peaks are in the positive absorptive mode.

o Calibrate the chemical shift scale using the residual solvent peak (CHCIs at 7.26 ppm for
H and 77.16 ppm for 13C).

o Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

Logical Relationship Diagram for NMR Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b177147?utm_src=pdf-body-img
https://www.benchchem.com/product/b177147?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Benzyl-phenyl-sulfoxide
https://pubchem.ncbi.nlm.nih.gov/compound/Benzyl-phenyl-sulfoxide
https://pubmed.ncbi.nlm.nih.gov/18401853/
https://pubmed.ncbi.nlm.nih.gov/18401853/
https://pubmed.ncbi.nlm.nih.gov/18401853/
https://www.researchgate.net/publication/5450585_H-1_chemical_shifts_in_NMR_Part_27_proton_chemical_shifts_in_sulfoxides_and_sulfones_and_the_magnetic_anisotropy_electric_field_and_steric_effects_of_the_SO_bond
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/05%3A_Structure_Determination_Part_II_-_Nuclear_Magnetic_Resonance_Spectroscopy/5.04%3A_The_1H-NMR_experiment
https://nmr.ceitec.cz/download/140
https://www.bhu.ac.in/Content/Syllabus/Syllabus_3006312820200508102224.pdf
https://www.benchchem.com/product/b177147#spectroscopic-data-of-benzyl-phenyl-sulfoxide
https://www.benchchem.com/product/b177147#spectroscopic-data-of-benzyl-phenyl-sulfoxide
https://www.benchchem.com/product/b177147#spectroscopic-data-of-benzyl-phenyl-sulfoxide
https://www.benchchem.com/product/b177147#spectroscopic-data-of-benzyl-phenyl-sulfoxide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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